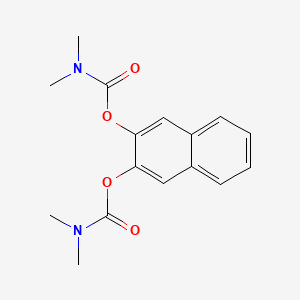
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone, also known as EFQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. EFQ belongs to the class of quinazolinone compounds and has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to inhibit the activity of tyrosine kinases, which are critical for the growth and survival of cancer cells. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone for lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it an ideal compound for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone. One potential direction is the development of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone derivatives with improved solubility and specificity for certain enzymes and signaling pathways. Another potential direction is the study of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone in combination with other anti-cancer agents to enhance its efficacy. Additionally, the study of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone in animal models of cancer and neurodegenerative diseases could provide valuable insights into its therapeutic potential.
合成法
The synthesis of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the cyclization of the resulting intermediate with 2-furyl isothiocyanate. The final product is obtained through purification by recrystallization.
科学的研究の応用
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone is in the field of cancer research. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to exhibit anti-cancer properties by inhibiting the growth of tumor cells in vitro and in vivo. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-2-24-15-11-9-14(10-12-15)22-19(18-8-5-13-25-18)21-17-7-4-3-6-16(17)20(22)23/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRFXMSIYZNWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356710 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |
CAS RN |
62820-51-3 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)





![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)




![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)